(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate
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Description
(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C21H16N2O2S3 and its molecular weight is 424.55. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
Compounds derived from thiophene and cyanoacetamide have been synthesized and evaluated for their antitumor activities. For example, derivatives comprising thiophene, thiazole, pyrazole, pyridine, and coumarin rings have been studied for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These studies highlight the potential of thiophene-containing compounds in antitumor applications, suggesting that (Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate might also possess similar biological activities due to its structural features (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).
Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates
The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various reagents has been explored, resulting in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This research underscores the versatility of thiophene derivatives in constructing complex heterocyclic systems, pointing to the potential of this compound as a precursor in synthetic chemistry applications (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).
Weak Noncovalent Interactions in Pyridine Isomers
A study on pyridine isomers containing cyano and thiophene moieties has highlighted the significance of weak non-covalent interactions, such as C–H···N, C–H···π, and π···π contacts, in stabilizing crystal structures. This research provides valuable insights into the structural and electronic properties of thiophene-containing compounds, which can be instrumental in the design and development of new materials with tailored properties (M. Udayakumar, Margarita Cerón, Paulina Ceballos, P. Venkatesan, M. Percino, & S. Thamotharan, 2019).
Properties
IUPAC Name |
methyl 2-[[(7Z)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S3/c1-25-18(24)12-28-21-16(11-22)19(17-5-3-9-27-17)15-7-6-13(20(15)23-21)10-14-4-2-8-26-14/h2-5,8-10H,6-7,12H2,1H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSQXFUFGEOHA-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1=C(C(=C2CC/C(=C/C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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